molecular formula C17H15ClN4O B13366362 N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13366362
M. Wt: 326.8 g/mol
InChI Key: FZUYPOHJSLVRRX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms. The presence of the 4-chlorophenyl and 4-methylphenyl groups further enhances its chemical properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves the reaction of 4-chlorophenyl isocyanate with 4-methylphenyl hydrazine in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The resulting intermediate is then treated with methyl iodide to introduce the N-methyl group, followed by cyclization to form the triazole ring .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts such as copper(I) or ruthenium(II) can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C17H15ClN4O

Molecular Weight

326.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-N-methyl-1-(4-methylphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C17H15ClN4O/c1-12-3-7-15(8-4-12)22-11-19-16(20-22)17(23)21(2)14-9-5-13(18)6-10-14/h3-11H,1-2H3

InChI Key

FZUYPOHJSLVRRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C=NC(=N2)C(=O)N(C)C3=CC=C(C=C3)Cl

Origin of Product

United States

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